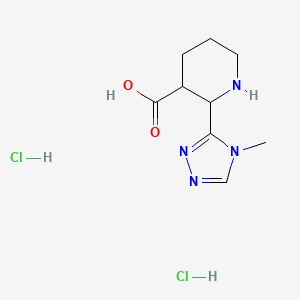

2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride” belongs to the class of triazole compounds. Triazoles are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been extensively studied. For instance, one method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate . Another approach involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric triazoles, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

Triazole compounds are known to undergo various chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone . Other triazole compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications

Aurora Kinase Inhibition

- This compound has potential applications in the treatment of cancer through its role as an Aurora kinase inhibitor. It inhibits Aurora A, a protein involved in cell division, making it a target for cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

- Derivatives of 1,2,4-Triazole, which include the compound , have been synthesized and tested for antimicrobial activities. These compounds showed good or moderate activities against various microorganisms, suggesting their potential in antimicrobial treatments (Bektaş et al., 2007).

Synthesis and Reactivity in Organic Chemistry

- The compound is used in the synthesis of other complex organic molecules, demonstrating its versatility as a reagent in organic chemistry. For example, it has been involved in the synthesis of pyridine derivatives, which were then tested for their antimicrobial activity (Patel et al., 2011).

Soluble Epoxide Hydrolase Inhibition

- It has been identified as part of compounds that inhibit soluble epoxide hydrolase, an enzyme involved in various physiological processes. This inhibition can be significant in studying disease models (Thalji et al., 2013).

Mechanism of Action

While the specific mechanism of action for “2-(4-Methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride” is not explicitly mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Future Directions

Triazole compounds have shown significant potential in various fields, especially in medicinal chemistry due to their versatile biological activities . Future research could focus on the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . Additionally, triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)piperidine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2.2ClH/c1-13-5-11-12-8(13)7-6(9(14)15)3-2-4-10-7;;/h5-7,10H,2-4H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGADWNTLNUINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2C(CCCN2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)

![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)

![N-[2-(3-methylthiophen-2-yl)ethyl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2601957.png)

![N-(2,4-difluorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2601958.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)